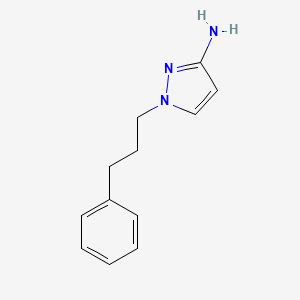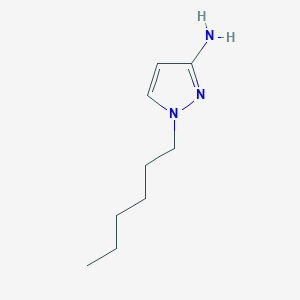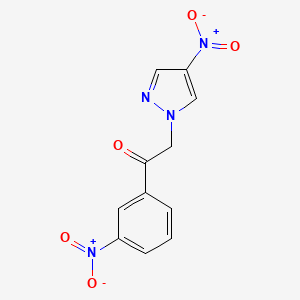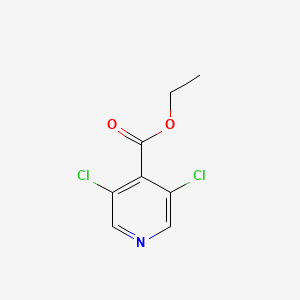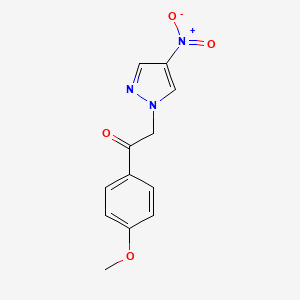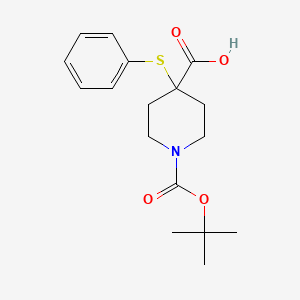
Ph-S-Pip(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ph-S-Pip(Boc)-OH is a synthetic molecule that is used in a variety of applications, ranging from laboratory experiments to industrial processes. It is a versatile, highly reactive molecule that can be used to synthesize a variety of different compounds. It is a key component in the synthesis of peptides, proteins, and other important molecules.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Ph-S-Pip(Boc)-OH involves the protection of the amine group in piperidine, followed by the reaction of the protected piperidine with phenylsulfanyl chloride to form the desired product.
Starting Materials
Piperidine, Boc2O, PhSH, NaHCO3, CH2Cl2, Et3N, NaOH
Reaction
Protect the amine group in piperidine by reacting it with Boc2O in the presence of Et3N and CH2Cl2., Add NaHCO3 to the reaction mixture to neutralize the acid formed during the reaction., Extract the protected piperidine with CH2Cl2 and dry over Na2SO4., React the protected piperidine with PhSH in the presence of Et3N and CH2Cl2 to form the desired product., Add NaOH to the reaction mixture to neutralize the acid formed during the reaction., Extract the product with CH2Cl2 and dry over Na2SO4.
Wirkmechanismus
The mechanism of action of Ph-S-Pip(Boc)-OH is based on the formation of a phosphonium salt from a phosphonium halide and a base such as triethylamine. This salt is then reacted with an alcohol to form the desired product. The reaction is typically carried out in aqueous solution at room temperature.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ph-S-Pip(Boc)-OH are not yet fully understood. However, it is known to be a highly reactive molecule that can interact with other molecules to form new compounds. It is also known to be involved in the synthesis of peptides, proteins, and other important molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Ph-S-Pip(Boc)-OH is its versatility. It can be used in a variety of laboratory experiments and can be used to synthesize a variety of different compounds. Its reactivity also makes it ideal for rapid synthesis. However, its reactivity can also be a limitation in certain experiments, as it can lead to the formation of unwanted side products.
Zukünftige Richtungen
The future of Ph-S-Pip(Boc)-OH is bright. There are a number of potential applications for this molecule, including the synthesis of peptides, proteins, and other important molecules. In addition, it could be used in the synthesis of pharmaceuticals and other biologically active compounds. It could also be used as a catalyst in organic synthesis, and as a reagent in the synthesis of polymers and dendrimers. Finally, it could be used in the development of new materials for industrial applications.
Wissenschaftliche Forschungsanwendungen
Ph-S-Pip(Boc)-OH is a versatile molecule that is used in a variety of scientific research applications. It is commonly used in the synthesis of peptides, proteins, and other important molecules. It is also used in the synthesis of organic compounds such as polymers and dendrimers. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)23-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDQIRTWQMYIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ph-S-Pip(Boc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

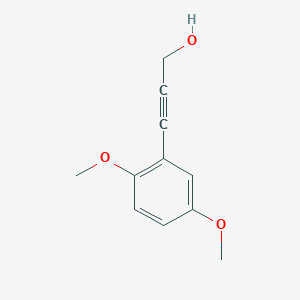
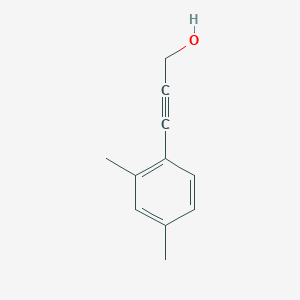

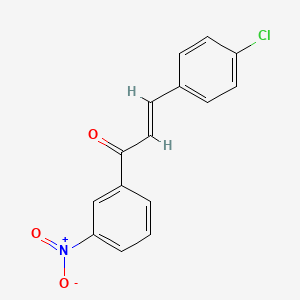
![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)
